![molecular formula C14H20O2S B14323286 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid CAS No. 103620-93-5](/img/structure/B14323286.png)
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzylsulfanyl group attached to a methylpentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpentanoic acid with benzylthiol in the presence of a suitable base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the carboxylic acid group, allowing the nucleophilic attack of the thiol group on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, sodium hydride as a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Phenylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Methylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Ethylsulfanyl)methyl]-3-methylpentanoic acid
Uniqueness
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
103620-93-5 |
|---|---|
Molekularformel |
C14H20O2S |
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
3-(benzylsulfanylmethyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C14H20O2S/c1-3-14(2,9-13(15)16)11-17-10-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LMIVIKNYHWCTOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC(=O)O)CSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


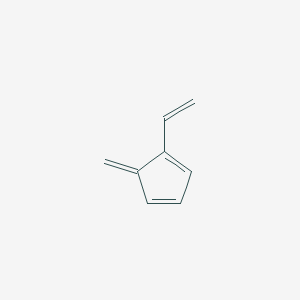
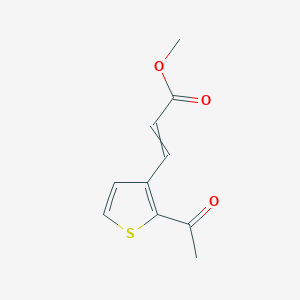
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
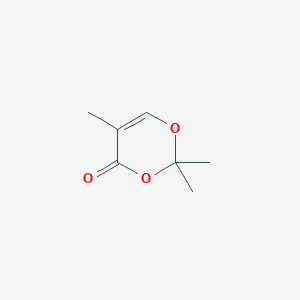
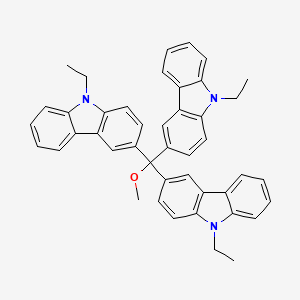
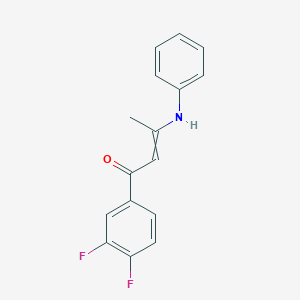


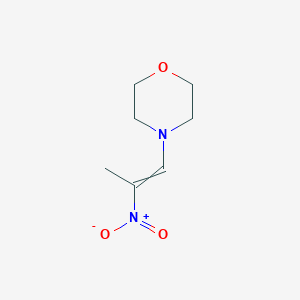
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
